molecular formula C11H14F2N2O B7500830 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea

1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea

Cat. No. B7500830
M. Wt: 228.24 g/mol
InChI Key: IXJFWJMIKHXNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea, also known as Diflubenzuron, is a chemical compound that belongs to the class of benzoylureas. It is widely used as an insecticide in agriculture and forestry to control pests such as caterpillars, beetles, and flies. Diflubenzuron is a highly effective insecticide due to its ability to inhibit the synthesis of chitin, which is an essential component of the exoskeleton of insects.

Mechanism of Action

1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean works by inhibiting the synthesis of chitin, which is an essential component of the exoskeleton of insects. Chitin is responsible for providing structural support and protection to the insect's body. By inhibiting chitin synthesis, 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean disrupts the formation of the insect's exoskeleton, leading to death.
Biochemical and Physiological Effects:
1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean has been found to have minimal impact on non-target organisms, including mammals and birds. However, it can have adverse effects on aquatic organisms, such as fish and crustaceans. 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean has been shown to have a low toxicity to humans, and there is no evidence of carcinogenic or mutagenic effects.

Advantages and Limitations for Lab Experiments

1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean is a highly effective insecticide, and its use in pest control has been widely documented. It is relatively easy to synthesize and has a long shelf life. However, 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean can be expensive to produce, and its effectiveness can be reduced by factors such as weather conditions and insect resistance.

Future Directions

There are several potential future directions for research on 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean. One area of interest is the development of new formulations of 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean that are more effective and have a lower impact on non-target organisms. Another area of research is the investigation of the potential use of 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean in the control of insect-borne diseases such as malaria and dengue fever. Additionally, research could be conducted to explore the potential use of 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean in the control of agricultural pests in developing countries.

Synthesis Methods

The synthesis of 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean involves the reaction of 2,4-difluoroaniline with isobutyl isocyanate in the presence of a catalyst. The reaction takes place at elevated temperatures and pressures, and the resulting product is purified through recrystallization.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean has been extensively studied for its insecticidal properties and its potential use in pest control. It has been found to be highly effective against a wide range of insect pests, including the spruce budworm, gypsy moth, and diamondback moth. 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urean has also been used in the control of mosquitoes and black flies.

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(2-methylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c1-7(2)6-14-11(16)15-10-4-3-8(12)5-9(10)13/h3-5,7H,6H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJFWJMIKHXNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)-3-(2-methylpropyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.